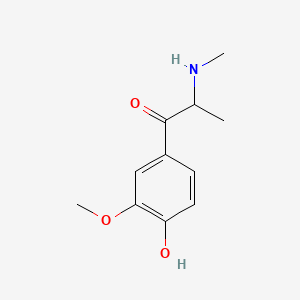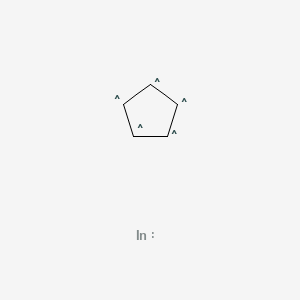
Dahurinol
Übersicht
Beschreibung
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one is a natural triterpenoid compound isolated from the plant Cimicifuga acerina . It belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities. (1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one has been studied for its potential therapeutic properties, including anti-inflammatory and cytotoxic effects .
Wissenschaftliche Forschungsanwendungen
Zytotoxizität in der Krebsforschung
Dahurinol wurde als Verbindung mit signifikanten zytotoxischen Eigenschaften identifiziert. Forschungen haben gezeigt, dass this compound-artige Triterpen-Derivate bemerkenswerte Aktivitäten gegen verschiedene menschliche Krebszelllinien aufweisen, wie z. B. HL-60, SMMC-7721, A549, MCF-7 und SW-480 . Dies deutet darauf hin, dass this compound und seine Derivate für die Entwicklung neuer Krebstherapien wertvoll sein könnten.
Anwendungsbereiche in der Entzündungshemmung
Die Gattung Cimicifuga, aus der this compound gewonnen wird, wurde in der traditionellen Medizin zur Linderung von Fieber, Schmerzen und Entzündungen eingesetzt . Die potenziellen entzündungshemmenden Wirkungen von this compound könnten zur Behandlung chronisch-entzündlicher Erkrankungen genutzt werden, was es zu einem interessanten Thema in der pharmakologischen Forschung macht.
Pharmazeutische Entwicklung
Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Werkzeug in der Pharmakologie. Es wird für seine Anwendungen in der Arzneimittelentwicklung erforscht, insbesondere für Erkrankungen, die eine Modulation der Immunantwort oder die Hemmung der Zellproliferation erfordern.
Biomedizinische Forschung
Die bioaktiven Eigenschaften von this compound deuten auf seine Nützlichkeit in der biomedizinischen Forschung hin, insbesondere bei der Entwicklung von bioaktiven Materialien, die in der Gewebezüchtung, der regenerativen Medizin und als Teil von biokompatiblen Beschichtungen verwendet werden könnten .
Chemie- und Biochemie-Studien
This compound ist eine natürliche Verbindung, die aufgrund ihrer interessanten chemischen Struktur isoliert wurde, die eine Oximgruppe an C-15 enthält . Dies macht es zu einem Forschungsobjekt in der Chemie und Biochemie, insbesondere bei der Untersuchung seiner Synthese, funktionellen Gruppenmodifikationen und Interaktionen mit biologischen Molekülen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one is primarily isolated from natural sources, specifically from the roots of Cimicifuga acerina . The extraction process involves several steps, including solvent extraction, chromatographic separation, and crystallization to obtain pure dahurinol. The detailed synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the literature.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one undergoes various chemical reactions, including:
Oxidation: (1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in dahurinol, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents
Eigenschaften
IUPAC Name |
(1S,4R,5R,6R,8R,10R,12S,13R,16R,18S,21R)-8-[(1R)-1,2-dihydroxy-2-methylpropyl]-18-hydroxy-4,6,12,17,17-pentamethyl-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-14-17(23(32)26(4,5)34)35-22-21(16)27(6)12-13-30-15-29(30)11-10-20(31)25(2,3)18(29)8-9-19(30)28(27,7)24(22)33/h16-23,31-32,34H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21+,22-,23-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYDIBVHPZYML-PIHBKODKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1C3(CCC45CC46CCC(C(C6CCC5C3(C2=O)C)(C)C)O)C)C(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](O[C@@H]2[C@H]1[C@]3(CC[C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC[C@H]5[C@@]3(C2=O)C)(C)C)O)C)[C@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(Diethylamino)-3-[2-(3,3-dimethyl-5-sulfanylindol-1-ium-2-yl)ethenyl]-4-hydroxychromen-2-one](/img/structure/B1515223.png)
![(9E)-Erythromycin 9-[O-[[(2-Methoxyethoxy)methoxy]methyl]oxime]](/img/structure/B1515224.png)









